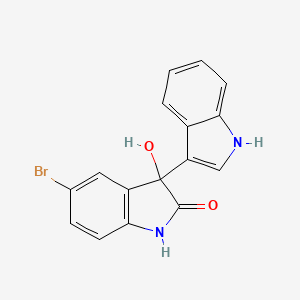

5-Bromo-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one

Description

Properties

Molecular Formula |

C16H11BrN2O2 |

|---|---|

Molecular Weight |

343.17 g/mol |

IUPAC Name |

5-bromo-3-hydroxy-3-(1H-indol-3-yl)-1H-indol-2-one |

InChI |

InChI=1S/C16H11BrN2O2/c17-9-5-6-14-11(7-9)16(21,15(20)19-14)12-8-18-13-4-2-1-3-10(12)13/h1-8,18,21H,(H,19,20) |

InChI Key |

UHJFGFRUNIVIDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3(C4=C(C=CC(=C4)Br)NC3=O)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

Characterization data for the product includes:

-

1H NMR (DMSO-d6) : δ 11.32 (s, 1H, NH), 7.75 (s, 1H, indole-H), 7.49 (d, J = 11.6 Hz, 1H), 7.26–7.01 (m, aromatic protons), 4.90 (s, 2H, N-CH2).

-

13C NMR : δ 176.52 (C=O), 141.88–109.60 (aromatic carbons), 74.90 (quaternary C-OH).

This method prioritizes atom economy and avoids toxic organic solvents, aligning with green chemistry principles.

Deep Eutectic Solvent (DES)-Mediated Synthesis

A solvent-free approach utilizing a choline chloride-urea DES (1:2 molar ratio) enables efficient synthesis at 100°C. In this protocol, 5-bromoisatin (1 mmol) and indole (1 mmol) are mixed with DES (2 mL) and stirred for 90 minutes. The DES is recovered post-reaction by adding 2-methyl tetrahydrofuran (THF), which partitions the product into the organic phase. The DES is reused for subsequent batches without significant yield loss.

Optimization Insights:

-

Reaction Time : 90 minutes

-

Solvent System : Choline chloride-urea DES

-

Reusability : DES retained >90% efficiency over five cycles.

Spectroscopic data corroborate the structure:

This method exemplifies sustainable synthesis, eliminating volatile organic compounds (VOCs) and enabling catalyst reuse.

Aqueous-Phase Base-Catalyzed Method

Potassium carbonate (K2CO3) in water facilitates the condensation of 5-bromoisatin and indole at ambient conditions. The reactants (1 mmol each) are stirred in water (5 mL) with K2CO3 (2 mmol) for 120 minutes. The product precipitates upon acidification with HCl (1M) and is purified via recrystallization from ethanol.

Performance Metrics:

Critical spectral assignments include:

-

13C NMR : δ 75.1 (C-OH), 114.0–125.6 (aromatic carbons), 176.6 (C=O).

-

Elemental Analysis : Calcd. for C17H11BrN2O2: C, 55.61; H, 3.02; N, 7.63. Found: C, 55.58; H, 3.00; N, 7.60.

This method offers simplicity and cost-effectiveness, though yields are marginally lower than acid- or DES-catalyzed routes.

Comparative Analysis of Synthetic Methods

| Parameter | One-Pot | DES | Aqueous K2CO3 |

|---|---|---|---|

| Yield | 88% | 92% | 85% |

| Reaction Time | 2 h | 1.5 h | 2 h |

| Catalyst | pTsOH | None | K2CO3 |

| Solvent | Water | DES | Water |

| Temperature | 80°C | 100°C | 25°C |

| Environmental Impact | Low | Very Low | Moderate |

The DES-mediated method achieves the highest yield and sustainability, while the one-pot method balances efficiency and scalability.

Mechanistic Elucidation

The reaction proceeds via nucleophilic attack of indole’s C3 position on the carbonyl carbon of 5-bromoisatin, forming a tetrahedral intermediate. Acid or base catalysts stabilize this intermediate, facilitating dehydration to yield the 3-hydroxyoxindole core. In DES systems, hydrogen bonding between the solvent and reactants lowers the activation energy, accelerating the reaction .

Chemical Reactions Analysis

Reactivity and Key Transformations

5-Bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one (1 ) is a versatile indole derivative that participates in dehydrative coupling reactions to form asymmetric 3,3-di(indolyl)indolin-2-ones. Its reactivity stems from the hydroxy group at the C-3 position and the indole substituent, enabling nucleophilic attack under catalytic conditions .

Catalytic Dehydrative Coupling

2.1 Br₂-Catalyzed Reaction

Method A involves reacting 1 with indole derivatives in acetonitrile (MeCN) using Br₂ as a Lewis acid catalyst. The reaction proceeds rapidly (6–50 minutes) to yield asymmetric 3,3-di(indolyl)indolin-2-ones (3 ) in near-quantitative yields (96%) .

Procedure :

-

Stir 1 (0.5 mmol) and indole (0.55 mmol) in MeCN (2.5 mL).

-

Add Br₂ (0.5 mmol) in MeCN (0.5 mL).

-

Quench with Na₂S₂O₃/water after TLC indicates completion.

2.2 HBr-Catalyzed Reaction

Method B employs HBr (48% aqueous) as a catalyst, achieving similar yields (96%) within 10 minutes. The reaction is quenched with NaHCO₃/water .

Procedure :

-

Stir 1 (0.5 mmol) and indole (0.55 mmol) in MeCN (2.5 mL).

-

Add HBr (0.5 mmol) in MeCN (0.5 mL).

-

Quench with NaHCO₃/water after reaction completion.

| Catalyst | Yield | Time | Key Feature |

|---|---|---|---|

| Br₂ (1 mol%) | 96% | 6–50 min | Low-cost, high efficiency |

| HBr (48%) | 96% | 10 min | Rapid catalysis |

Reaction Mechanism

The catalytic cycle involves:

-

Activation : Br₂ or HBr protonates the hydroxy group in 1 , generating a reactive intermediate .

-

Nucleophilic Attack : Indole attacks the activated carbonyl, forming a tertiary alcohol (9 ) .

-

Dehydration : Deprotonation and dehydration yield an α,β-unsaturated iminium ion (11 ), which undergoes a second indole addition .

Biological and Synthetic Significance

5.1 Antimicrobial and Anticancer Potential

Trisindolines derived from 1 exhibit biological activities, including antimicrobial and anticancer properties, attributed to their ability to modulate enzyme targets .

5.2 Functional Group Tolerance

The Br₂/HBr-catalyzed reactions demonstrate high functional group tolerance, enabling diverse applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

This compound has been evaluated for its potential anticancer properties. Studies have shown that derivatives of indolinone compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, in a study involving colorectal carcinoma and melanoma cell lines, compounds related to 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one demonstrated promising inhibitory effects. The half-maximal inhibitory concentration (IC50) values indicated significant potency compared to standard chemotherapeutic agents like 5-fluorouracil and cisplatin .

Biological Mechanisms

Research indicates that the mechanism of action for these compounds may involve the modulation of apoptotic pathways and inhibition of specific signaling cascades critical for cancer cell survival. The presence of bromine in the structure is believed to enhance biological activity by facilitating interactions with target proteins .

Biological Research

Cell Signaling Studies

5-Bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one is utilized in studies investigating cellular signaling mechanisms. Indole derivatives are known to play crucial roles in various biological processes, including neurotransmission and immune responses. The compound's structural features allow it to interact with receptors involved in these pathways, making it a valuable tool for understanding disease mechanisms .

Material Science

Organic Semiconductors

The unique properties of 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one make it suitable for applications in material science, particularly in the development of organic semiconductors. These materials are essential for electronic devices due to their ability to conduct electricity while maintaining flexibility and lightweight characteristics. This compound's structural integrity contributes to the performance and efficiency of organic electronic applications .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

In a study assessing the anticancer efficacy of various indolinone derivatives, 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one was tested against multiple cancer cell lines, including HCT116 (colorectal carcinoma) and 1205Lu (melanoma). The results indicated that this compound exhibited an IC50 value of 12.22 μM against melanoma cells, showcasing its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death in cancer cells. This finding supports the hypothesis that structural modifications can significantly enhance the anticancer activity of indole-based compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, including those involved in cell signaling and regulation . This binding can lead to the inhibition of key enzymes or the modulation of receptor activity, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one, enabling comparative analysis of their synthesis, physicochemical properties, and bioactivity.

5-Bromo-3-hydroxy-3-(1-nitroethyl)indolin-2-one (3g)

- Structure : Replaces the indolyl group with a nitroethyl substituent.

- Synthesis : Prepared via a DMF-mediated Henry reaction between 5-bromoindolin-2-one and nitroethane, yielding 94% under mild conditions .

- Properties :

- Applications : Primarily studied for synthetic utility rather than bioactivity.

5-Bromo-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one (3r)

- Structure : Features a 2-oxo-4-phenylbutenyl group instead of indolyl.

- Synthesis : Achieved via Henry reaction with a 99% yield .

- Properties :

- Applications: No reported bioactivity; used as a synthetic intermediate.

5-Bromo-3-[(2-hydroxyphenyl)methylene]indolin-2-one (3ac)

- Structure : Contains a 2-hydroxyphenylmethylene substituent.

- Synthesis : Synthesized via General Method B with an 8% yield .

- Properties :

Imidazole Hybrid Derivatives (e.g., Compounds 34, 35)

- Structure : Hybrids of bromoindolin-2-one and nitroimidazole (e.g., 5b: (E)-5-bromo-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one).

- Synthesis : Prepared via condensation reactions between bromoindolin-2-one and nitroimidazole carbaldehydes .

- Properties :

- Applications : Demonstrated activity against drug-resistant pathogens .

5-Bromo-3-hydroxy-1-methyl-3-(1H-indol-3-yl)indolin-2-one

- Structure: Methylated at the 1-position of the indolinone core.

- Synthesis : Yielded 53% via modified indole coupling .

- Bioactivity: Reduced cytotoxicity (IC50 = 3.70 × 10<sup>−2</sup> mg/mL) compared to the non-methylated parent compound, highlighting the importance of the free NH group .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Key Insights

Biological Activity

5-Bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one is a compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant research findings and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN2O2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one |

| Canonical SMILES | C1=C(C=CC(=C1Br)N2C(=O)C=C(C2=O)O)C=C |

Anticancer Activity

Several studies have investigated the anticancer properties of 5-Bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one. It has shown significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (BT-549) : The compound exhibited a log(10)GI(50) value of -6.40, indicating strong inhibitory effects on this cell line .

- Non-Small Cell Lung Cancer (NCI-H460) : Demonstrated marked cytotoxicity, suggesting potential for further development in lung cancer therapies .

In vitro studies reported that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of 5-Bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one. In vitro evaluations showed:

- Effective inhibition against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating its potency.

For example, a study demonstrated that derivatives of this compound exhibited significant antimicrobial activities with MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

The biological activity of 5-Bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Receptor Binding : It can bind to receptors involved in signal transduction pathways, altering cellular responses.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells through intrinsic apoptotic pathways.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have shown that modifications to the indole structure can significantly impact biological activity:

- The presence of the bromine atom enhances the compound's reactivity and biological efficacy.

- Hydroxyl and vinyl groups contribute to its solubility and interaction with biological targets.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A detailed investigation into the cytotoxic effects of 5-Bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one was conducted using various cancer cell lines. The results indicated that:

| Cell Line | IC50 (μM) | Comparison with Standards |

|---|---|---|

| HCT116 | 12.22 | More effective than 5-FU (15.4 μM) |

| OVCAR10 | 14.00 | Comparable to Cisplatin (19.01 μM) |

| 1205Lu | 10.50 | Superior selectivity index |

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties, derivatives of the compound were tested against several bacterial strains:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Pseudomonas aeruginosa | 0.35 |

The results indicated significant antimicrobial activity, suggesting potential applications in treating infections caused by these pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one, and how are intermediates characterized?

- Methodological Answer : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in analogous indole derivatives. For example, 3-(2-azidoethyl)-5-bromo-1H-indole can react with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400:DMF mixed solvents under inert conditions. Post-reaction, extraction with ethyl acetate, column chromatography (e.g., 70:30 EtOAc:hexane), and recrystallization yield the product . Key intermediates are validated via 1H/13C NMR, HRMS (e.g., FAB-HRMS for [M+H]+), and TLC monitoring .

Q. How is the purity and structural identity of the compound confirmed?

- Methodological Answer : Multi-nuclear NMR (1H, 13C, 19F) resolves substituent positions and hydrogen bonding (e.g., hydroxy groups). For instance, 19F NMR at δ -114.65 confirms fluorine-containing substituents in analogs . HRMS provides exact mass verification (e.g., 385.0461 [M+H]+), while X-ray crystallography (single-crystal studies, mean C–C bond length 0.003 Å) validates stereochemistry and hydrogen-bonding networks in related structures .

Advanced Research Questions

Q. What strategies optimize low-yield reactions during synthesis (e.g., 25% yield in analogs)?

- Methodological Answer : Yield improvements may involve:

- Catalyst screening : Testing alternatives to CuI (e.g., Ru-based catalysts for strain-promoted cycloadditions).

- Solvent optimization : Replacing PEG-400/DMF with ionic liquids or THF/water mixtures to enhance regioselectivity.

- Temperature modulation : Microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How can crystallographic data resolve contradictions in proposed tautomeric or stereochemical configurations?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., R factor = 0.024, data-to-parameter ratio = 12.1) determines absolute configuration and hydrogen-bonding motifs. For example, in 4-bromo-3-hydroxy-coumarin analogs, crystallography confirmed the lactone ring conformation and intermolecular O–H···O interactions, resolving ambiguities from NMR .

Q. What methodologies assess the compound’s bioactivity, such as enzyme inhibition or antioxidant potential?

- Methodological Answer :

- Enzyme assays : Competitive inhibition studies (e.g., cholinesterase or monoamine oxidase inhibition via Ellman’s method or fluorometric assays) .

- Antioxidant testing : DPPH radical scavenging, FRAP assays, and cellular models (e.g., ischemia-reperfusion in neuronal cells) .

- Receptor binding : Radioligand displacement assays (e.g., 5-HT6 receptor affinity using [3H]-LSD) .

Q. How do electronic effects of bromine and indole substituents influence reactivity in derivatization?

- Methodological Answer : DFT calculations (e.g., Gaussian09) model electron-withdrawing effects of bromine at C5, which polarizes the indole ring, enhancing electrophilic substitution at C3. Experimental validation via Hammett plots or kinetic isotope effects (KIE) can quantify substituent impacts .

Experimental Design & Data Analysis

Q. How to design experiments evaluating environmental stability or degradation pathways?

- Methodological Answer :

- Environmental fate studies : Use HPLC-MS/MS to track abiotic degradation (hydrolysis, photolysis) in simulated ecosystems (e.g., OECD 308 sediment-water systems).

- Biotic transformation : Incubate with microbial consortia (e.g., soil slurries) and profile metabolites via LC-QTOF .

Q. What statistical approaches reconcile contradictory bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.